![molecular formula C12H8N2O6S B374937 (5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid CAS No. 423153-34-8](/img/structure/B374937.png)
(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
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Overview
Description
“(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid” is a chemical compound with the linear formula C12H8N2O5S2 . It is a fascinating material with diverse applications in scientific research, including medicinal chemistry, material science, and organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H8N2O5S2. It has a molecular weight of 324.336 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 324.336 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Anticonvulsant Properties
Some thiazolidine compounds have shown promising results as anticonvulsant agents . They are being investigated for the treatment of epilepsy and other seizure disorders. The efficacy of these compounds in various seizure models suggests their potential use in developing new antiepileptic drugs.
Antimicrobial and Antifungal Effects
The structural features of thiazolidine derivatives, including the nitrobenzylidene group, are associated with antimicrobial and antifungal activities . These compounds are tested against a range of bacterial and fungal species, contributing to the search for new therapeutic agents against infectious diseases.
Safety And Hazards
properties
IUPAC Name |
2-[(5Z)-5-[(2-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O6S/c15-10(16)6-13-11(17)9(21-12(13)18)5-7-3-1-2-4-8(7)14(19)20/h1-5H,6H2,(H,15,16)/b9-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSDXTLOBRHGEP-UITAMQMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid |
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